Cyclopropanecarboximidamide
Overview
Description
Cyclopropanecarboximidamide is an organic compound with the chemical formula C₄H₈N₂ It is a derivative of cyclopropane, featuring an imidamide functional group This compound is known for its unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanecarboximidamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarbonitrile with hydrogen chloride in methanol, followed by treatment with ammonia. The reaction conditions typically involve maintaining the temperature between 15°C and 23°C during the hydrogen chloride addition and then cooling to 5°C before adding ammonia .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and controlled temperatures is crucial to prevent unwanted side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert this compound to cyclopropylamines.
Substitution: Nucleophilic substitution reactions can replace the imidamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclopropanecarboxylic acid or cyclopropanecarboxamide.
Reduction: Cyclopropylamine.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Scientific Research Applications
Cyclopropanecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cyclopropanecarboximidamide involves its interaction with various molecular targets. The strained cyclopropane ring makes the compound highly reactive, allowing it to participate in a range of chemical reactions. These reactions can modify biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity is a key factor in its mechanism of action .
Comparison with Similar Compounds
Cyclopropanecarboximidamide can be compared to other cyclopropane derivatives such as cyclopropanecarboxylic acid and cyclopropylamine. While all these compounds share the cyclopropane ring, the presence of different functional groups imparts unique reactivity and applications:
Cyclopropanecarboxylic Acid: More commonly used in organic synthesis as a precursor to other compounds.
Cyclopropylamine: Known for its use in pharmaceuticals and agrochemicals.
This compound: Unique due to its imidamide group, making it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
cyclopropanecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPOKGPAPEJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968910 | |
Record name | Cyclopropanecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54070-74-5 | |
Record name | Cyclopropanecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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